Inhaled Delivery: Lung-Selective Pharmacokinetics vs. Oral Competitors
GSK 3008348 is the only αvβ6 inhibitor formulated and clinically evaluated as a nebulised therapy, designed to maximise lung exposure while minimising systemic burden. In healthy volunteers, the geometric mean terminal elimination half‑life was 7.95–10.2 h, and AUC was dose‑proportional over 100–3000 mcg [1]. In contrast, PLN‑74809 (bexotegrast) is an oral agent with systemic distribution (Kd αvβ6 = 5.7 nM, αvβ1 = 3.4 nM) [2], and MORF‑627 is an oral inhibitor with IC₅₀ = 1.1 nM for αvβ6 [3]. None of the oral comparators achieves the lung‑selective exposure profile of inhaled GSK 3008348.
| Evidence Dimension | Route of administration and pharmacokinetic profile |
|---|---|
| Target Compound Data | Inhaled (nebulised); t½ = 7.95–10.2 h; dose‑proportional AUC 100–3000 mcg |
| Comparator Or Baseline | PLN‑74809: oral, Kd αvβ6 = 5.7 nM; MORF‑627: oral, IC₅₀ = 1.1 nM |
| Quantified Difference | Only inhaled αvβ6 inhibitor in clinical development; lung‑selective delivery not achievable with oral comparators |
| Conditions | Phase 1 SAD study in healthy volunteers (NCT02612051) [1]; published preclinical data [2][3] |
Why This Matters
Lung‑selective delivery reduces systemic off‑target effects and maximises anti‑fibrotic activity at the site of disease, a key selection criterion for respiratory indications.
- [1] Maden CH, et al. Eur J Clin Pharmacol. 2018;74(6):709-719. View Source
- [2] Decaris ML, et al. Respir Res. 2021;22:265 (Table 1). View Source
- [3] Harrison BA, et al. The Discovery of MORF‑627, a Highly Selective Conformationally‑Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis. J Med Chem. 2024. doi:10.1021/acs.jmedchem.4c01741. View Source
